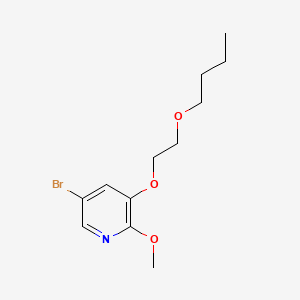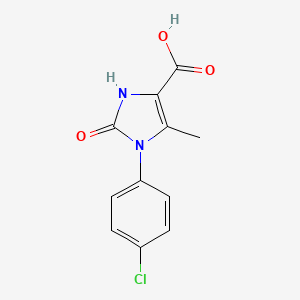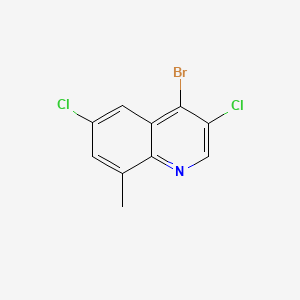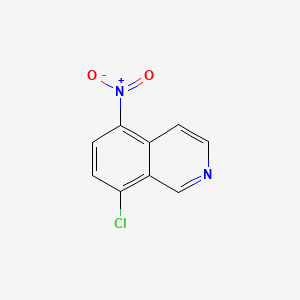![molecular formula C30H51NO B597161 (Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B597161.png)
(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ölsäure-2,6-Diisopropylanilid ist eine Verbindung, die für ihre Rolle als Inhibitor der AcylCoA:Cholesterin-Acyltransferase bekannt ist, einer intrazellulären Cholesterylester-Synthase, die eng mit der Absorption von Nahrungscholesterin verbunden ist . Diese Verbindung wurde auf ihre potenziellen hypocholesterinämischen Wirkungen untersucht, was sie im Bereich des Lipidstoffwechsels und der kardiovaskulären Forschung bedeutend macht .
Wirkmechanismus
Target of Action
Oleic Acid-2,6-diisopropylanilide primarily targets AcylCoA:cholesterol acyltransferase (ACAT) . ACAT is an intracellular cholesteryl ester synthase that plays a crucial role in the absorption of dietary cholesterol .
Mode of Action
Oleic Acid-2,6-diisopropylanilide acts as an inhibitor of ACAT . It binds to ACAT, thereby inhibiting its function. The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 7 nM .
Biochemical Pathways
The inhibition of ACAT by Oleic Acid-2,6-diisopropylanilide affects the cholesterol metabolism pathway . Specifically, it interferes with the synthesis of cholesteryl esters, which are closely tied to the absorption of dietary cholesterol .
Pharmacokinetics
Its effectiveness in decreasing low-density lipoproteins (ldl) and elevating high-density lipoprotein (hdl) levels when administered at 005% suggests that it has good bioavailability .
Result of Action
When co-administered to rabbits or rats fed a high fat, high cholesterol diet, Oleic Acid-2,6-diisopropylanilide decreased low-density lipoproteins (LDL) and elevated high-density lipoprotein (HDL) levels . This indicates that it can potentially be used to manage cholesterol levels in the body.
Action Environment
The action of Oleic Acid-2,6-diisopropylanilide is influenced by the dietary environment . Its effectiveness in decreasing LDL and increasing HDL levels was observed when it was co-administered to animals fed a high fat, high cholesterol diet .
Biochemische Analyse
Biochemical Properties
Oleic Acid-2,6-diisopropylanilide interacts with ACAT, inhibiting its function with an IC50 of 7 nM . This interaction plays a crucial role in the regulation of cholesterol levels within the body .
Cellular Effects
The compound has been shown to influence cell function by modulating cholesterol levels. When co-administered to rabbits or rats fed a high fat, high cholesterol diet, Oleic Acid-2,6-diisopropylanilide decreased low-density lipoproteins and elevated high-density lipoprotein levels when administered at 0.05% .
Molecular Mechanism
The molecular mechanism of Oleic Acid-2,6-diisopropylanilide involves its binding to ACAT, inhibiting its function and thereby influencing cholesterol metabolism .
Dosage Effects in Animal Models
In animal models, specifically rabbits and rats fed a high fat, high cholesterol diet, the effects of Oleic Acid-2,6-diisopropylanilide varied with dosage. At a dosage of 0.05%, it was found to decrease low-density lipoproteins and elevate high-density lipoprotein levels .
Metabolic Pathways
Oleic Acid-2,6-diisopropylanilide is involved in the metabolic pathway of cholesterol, interacting with ACAT, a key enzyme in this pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ölsäure-2,6-Diisopropylanilid umfasst typischerweise die Reaktion von Ölsäure mit 2,6-Diisopropylanilin. Der Prozess beinhaltet im Allgemeinen die folgenden Schritte:
Aktivierung von Ölsäure: Ölsäure wird zunächst durch Umwandlung in ihre Acylchloridform unter Verwendung von Reagenzien wie Thionylchlorid oder Oxalylchlorid aktiviert.
Amidierungsreaktion: Die aktivierte Ölsäure wird dann in Gegenwart einer Base wie Triethylamin mit 2,6-Diisopropylanilin umgesetzt, um Ölsäure-2,6-Diisopropylanilid zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Ölsäure-2,6-Diisopropylanilid ähneln der Laborsynthese, werden aber für höhere Ausbeuten und Reinheit vergrößert und optimiert. Dies beinhaltet häufig die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
Ölsäure-2,6-Diisopropylanilid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Doppelbindung im Ölsäureanteil kann mit Reagenzien wie Kaliumpermanganat oder Osmiumtetroxid oxidiert werden.
Reduktion: Die Amidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Die Wasserstoffatome am aromatischen Ring können durch verschiedene Gruppen unter Verwendung von elektrophilen aromatischen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem wässrigen Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Chlor oder Brom in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Oxidation: Bildung von Diolen oder Carbonsäuren.
Reduktion: Bildung von primären Aminen.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Ölsäure-2,6-Diisopropylanilid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Biologie: Wird auf seine Rolle bei der Modulation des Cholesterinspiegels in biologischen Systemen untersucht.
Industrie: Wird bei der Entwicklung von Cholesterinsenkermedikamenten und Nahrungsergänzungsmitteln eingesetzt.
Wirkmechanismus
Ölsäure-2,6-Diisopropylanilid übt seine Wirkung aus, indem es die AcylCoA:Cholesterin-Acyltransferase hemmt, ein Enzym, das für die Veresterung von Cholesterin verantwortlich ist. Diese Hemmung führt zu einer Abnahme der Bildung von Cholesterylestern, wodurch die Absorption von Nahrungscholesterin reduziert wird. Die Verbindung zielt speziell auf das aktive Zentrum des Enzyms ab und verhindert die Bindung von AcylCoA und Cholesterin .
Analyse Chemischer Reaktionen
Types of Reactions
Oleic Acid-2,6-diisopropylanilide undergoes several types of chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Oleic Acid-2,6-diisopropylanilide has several scientific research applications, including:
Biology: Investigated for its role in modulating cholesterol levels in biological systems.
Medicine: Potential therapeutic agent for treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of cholesterol-lowering drugs and dietary supplements.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ölsäure-2,4-Diisopropylanilid
- Ölsäure-2,6-Dimethylanilid
- Ölsäure-2,6-Diethylphenylamid
Einzigartigkeit
Ölsäure-2,6-Diisopropylanilid ist einzigartig aufgrund seiner hohen Spezifität und Potenz als Inhibitor der AcylCoA:Cholesterin-Acyltransferase. Seine Struktur ermöglicht eine optimale Bindung an das aktive Zentrum des Enzyms, was zu einem niedrigeren IC50-Wert im Vergleich zu ähnlichen Verbindungen führt.
Eigenschaften
IUPAC Name |
(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(32)31-30-27(25(2)3)22-21-23-28(30)26(4)5/h13-14,21-23,25-26H,6-12,15-20,24H2,1-5H3,(H,31,32)/b14-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIULGBCXKSTGQP-YPKPFQOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597079.png)




![6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]](/img/structure/B597085.png)

![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B597088.png)
![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)



![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)

